molecular formula C9H17NS B1267198 2-Isothiocyanatooctane CAS No. 69626-80-8

2-Isothiocyanatooctane

Cat. No. B1267198
CAS RN: 69626-80-8
M. Wt: 171.31 g/mol
InChI Key: RXAAZXUXIQEORL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isothiocyanates, including 2-Isothiocyanatooctane, can be synthesized through several methods. A common approach involves the reaction of primary amines with carbon disulfide in the presence of catalysts such as 4-dimethylaminopyridine to form dithiocarbamates, which are then treated with halogens or dehydrating agents to yield isothiocyanates (Rong et al., 2021). Another method described involves the reaction of amines with phenyl chlorothionoformate via a one-pot or two-step process, offering a versatile route to synthesize alkyl and aryl isothiocyanates (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of isothiocyanates plays a crucial role in their chemical behavior and reactivity. Isothiocyanates typically exhibit a linear arrangement around the isothiocyanate group, contributing to their ability to form stable complexes with metals and other substrates. The bond lengths and angles within the isothiocyanate group influence its nucleophilic and electrophilic properties, affecting its reactions with various reagents (Graham & Fenn, 1969).

Chemical Reactions and Properties

Isothiocyanates, including this compound, participate in a wide range of chemical reactions. They are known for their ability to undergo cycloaddition reactions, such as the [2+2] and [2+2+2] cycloadditions with ketenes, leading to the formation of complex heterocyclic structures (Wang, Shen, & Ye, 2011). Isothiocyanates also react with oxime acetates under copper catalysis, forming 2-aminothiazoles through a process involving N-O bond cleavage and C-S/C-N bond formations (Tang et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the isothiocyanate group contributes to its polar character, affecting its solubility in organic solvents and water. These properties are crucial for its application in various chemical processes and formulations.

Chemical Properties Analysis

This compound exhibits typical chemical properties of isothiocyanates, including high reactivity towards nucleophiles due to the electrophilic character of the carbon atom in the -N=C=S group. This reactivity allows for the formation of thioureas, ureas, and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and agriculture (Eschliman & Bossmann, 2019).

Scientific Research Applications

Molecular Structure and Isomerization Studies

The study of molecular structures and isomerization of isothiocyanate compounds, including 2-isothiocyanatooctane, has been explored in the context of isothiocyanato complexes. Research by Chowdhury et al. (2006) delved into the properties of such complexes, analyzing their formation, equilibrium, and behavior in different solvents. This area of research is significant for understanding the chemical properties and potential applications of isothiocyanates in various fields, including material science and catalysis (Chowdhury, Koshino, Canlier, Mizuoka, & Ikeda, 2006).

Chemopreventive Activities

Isothiocyanates, such as this compound, have been extensively studied for their chemopreventive properties against chronic-degenerative diseases like cancer, cardiovascular diseases, and neurodegeneration. Fimognari et al. (2012) highlighted the ability of isothiocyanates to react with biological nucleophiles and modify proteins, which is a key mechanism for their biological activity. This research is pivotal in understanding how isothiocyanates can be used in disease prevention and therapy (Fimognari, Turrini, Ferruzzi, Lenzi, & Hrelia, 2012).

Antimicrobial Properties

The antimicrobial activities of isothiocyanates, including this compound, have been a subject of research due to their potential usage against various pathogens. Studies such as those conducted by Dias, Aires, and Saavedra (2014) have demonstrated the efficacy of isothiocyanates against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This area of research is crucial for developing new antimicrobial agents in the face of increasing antibiotic resistance (Dias, Aires, & Saavedra, 2014).

Activation of Nrf2 and Antioxidant Enzymes

Isothiocyanates, including this compound, have been studied for their ability to activate the Nrf2 pathway and induce phase 2 and antioxidant enzymes. Ernst et al. (2011) researched the effects of various isothiocyanates on this pathway, highlighting their potential in protecting against oxidative stress and related diseases (Ernst, Wagner, Schuemann, Storm, Höppner, Döring, Stocker, & Rimbach, 2011).

Synthesis Methods

The synthesis of isothiocyanates, including this compound, has been a significant area of research due to their diverse applications. Studies like those by Eschliman and Bossmann (2019) have reviewed various synthetic methods for isothiocyanates, which are essential for their practical application in different fields, including pharmaceuticals and agriculture (Eschliman & Bossmann, 2019).

Monitoring Biological Processes

Research by Zhang et al. (2015) demonstrated the use of isothiocyanate-functionalized compounds as fluorescent bioprobes for imaging and monitoring biological processes such as mitophagy. Such studies are crucial for advancing biomedical research and diagnostics (Zhang, Kwok, Chen, Chen, Zhao, Yu, Lam, Zheng, & Tang, 2015).

Cancer Chemoprevention

The role of isothiocyanates in cancer chemoprevention has been a focus of several studies. For instance, Hecht (2000) summarized the data on isothiocyanates' inhibition of carcinogenesis in animal models, particularly in lung and esophageal cancer. Understanding these mechanisms is essential for developing effective cancer prevention strategies (Hecht, 2000).

Mechanism of Action

Target of Action

2-Octyl isothiocyanate, also known as 2-Isothiocyanatooctane, is a type of isothiocyanate, a class of compounds known for their diverse biological activities . Isothiocyanates are known to interact with various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of 2-Octyl isothiocyanate with its targets leads to various changes within the cell. For instance, isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2. Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .

Biochemical Pathways

Isothiocyanates, including 2-Octyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetic behavior of isothiocyanates in the human body is crucial for their clinical application. For instance, defining intake intervals or ascertaining constant levels of the active compound is based on knowledge of isothiocyanate pharmacokinetic and dynamic behavior . More research is needed to understand the specific ADME properties of 2-Octyl isothiocyanate.

Result of Action

The molecular and cellular effects of 2-Octyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. These effects include antioxidant and anti-inflammatory activities, interference with cancer-related targets and pathways, and potential antimicrobial properties .

Action Environment

The action, efficacy, and stability of 2-Octyl isothiocyanate can be influenced by various environmental factors. For instance, isothiocyanates are weak electrophiles and are susceptible to hydrolysis . Additionally, the hydrophobicity of isothiocyanates, which can be enhanced by increasing alkyl chain length, may influence their antibacterial activity

Safety and Hazards

While specific safety and hazard information for 2-Isothiocyanatooctane is not available in the retrieved papers, isothiocyanates in general are known to be powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Safety data sheets for similar compounds may provide additional insights .

Future Directions

The future directions for 2-Isothiocyanatooctane are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

2-isothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAAZXUXIQEORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989728
Record name 2-Isothiocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69626-80-8
Record name 2-Octane isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isothiocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69626-80-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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